4-ニトロフェノキシ酢酸ヒドラジド

概要

説明

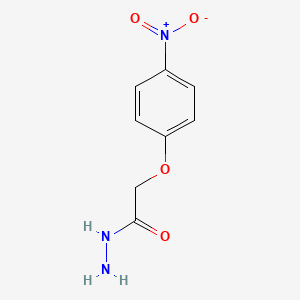

4-Nitrophenoxyacetic acid hydrazide is an organic compound with the molecular formula C8H9N3O4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a nitro group at the para position and the carboxylic acid is converted to a hydrazide

科学的研究の応用

4-Nitrophenoxyacetic acid hydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is used in studies investigating enzyme inhibition and protein interactions.

準備方法

Synthetic Routes and Reaction Conditions

4-Nitrophenoxyacetic acid hydrazide can be synthesized through a multi-step process. One common method involves the following steps:

Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol using a mixture of concentrated sulfuric acid and nitric acid.

Etherification: 4-Nitrophenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 4-nitrophenoxyacetic acid.

Hydrazide Formation: Finally, 4-nitrophenoxyacetic acid is treated with hydrazine hydrate to yield 4-nitrophenoxyacetic acid hydrazide.

Industrial Production Methods

Industrial production of 4-nitrophenoxyacetic acid hydrazide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-Nitrophenoxyacetic acid hydrazide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming hydrazones when reacted with aldehydes or ketones.

Condensation: It can undergo condensation reactions with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Aldehydes or ketones in the presence of an acid catalyst.

Condensation: Carbonyl compounds under acidic or basic conditions.

Major Products

Reduction: 4-Aminophenoxyacetic acid hydrazide.

Substitution: Various hydrazones.

Condensation: Schiff bases.

作用機序

The mechanism of action of 4-nitrophenoxyacetic acid hydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the hydrazide group can form stable complexes with metal ions or participate in hydrogen bonding with proteins.

類似化合物との比較

Similar Compounds

4-Nitrophenylhydrazine: Similar structure but lacks the acetic acid moiety.

4-Nitrophenoxyacetic acid: Lacks the hydrazide group.

Phenoxyacetic acid hydrazide: Lacks the nitro group.

Uniqueness

4-Nitrophenoxyacetic acid hydrazide is unique due to the presence of both the nitro group and the hydrazide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

生物活性

4-Nitrophenoxyacetic acid hydrazide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article will explore its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide

The synthesis of 4-nitrophenoxyacetic acid hydrazide typically involves the reaction of 4-nitrophenoxyacetic acid with hydrazine hydrate. The following general reaction can be summarized:

-

Reagents :

- 4-Nitrophenoxyacetic acid

- Hydrazine hydrate

-

Procedure :

- Dissolve 4-nitrophenoxyacetic acid in an appropriate solvent (e.g., ethanol).

- Add hydrazine hydrate and reflux the mixture for several hours.

- Isolate the product through crystallization or filtration.

The resulting compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm its structure and purity.

Antimicrobial Properties

Recent studies have demonstrated that 4-nitrophenoxyacetic acid hydrazide exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to be effective against Staphylococcus pneumoniae and Pseudomonas aeruginosa, among others. The minimum inhibitory concentrations (MICs) of this compound were determined through standard microbiological assays, revealing promising results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 128 |

These findings suggest that 4-nitrophenoxyacetic acid hydrazide could be developed as a novel antimicrobial agent.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of 4-nitrophenoxyacetic acid hydrazide have been evaluated in various cancer cell lines. Research indicates that this compound may inhibit cell proliferation in human cancer cells, with IC50 values indicating moderate potency:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of 4-nitrophenoxyacetic acid hydrazide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Evidence indicates that treatment with this compound may lead to increased apoptosis in cancer cells, potentially through the activation of caspases.

- Antioxidant Activity : Preliminary data suggest that it may possess antioxidant properties, contributing to its cytotoxic effects against cancer cells.

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers at ResearchGate explored the antimicrobial activity of various derivatives of nitrophenyl acetic acid hydrazides. The results demonstrated that modifications to the hydrazide structure significantly influenced antimicrobial potency. -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of 4-nitrophenoxyacetic acid hydrazide on different cancer cell lines. The study found that the compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential for targeted cancer therapy .

特性

IUPAC Name |

2-(4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPKZWIKLVUGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226090 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75129-74-7 | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75129-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structures obtained for the two hydrazone compounds derived from 2-(4-nitrophenoxy)acetohydrazide?

A1: The single-crystal X-ray diffraction studies on N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 1) and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 2) provide valuable insights into their three-dimensional structures [, ]. Understanding the spatial arrangement of atoms within these molecules is crucial for comprehending their interactions with biological targets, such as urease. The studies revealed that both compounds exhibit stabilizing hydrogen bonds and π···π interactions, which contribute to their overall stability. This information is fundamentally important for structure-based drug design and for understanding the compound's behavior in biological systems.

Q2: What is the reported biological activity of 2-(4-nitrophenoxy)acetohydrazide derivatives, and what makes them interesting for further research?

A2: The synthesized hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide, specifically compounds 1 and 2, have demonstrated notable in vitro urease inhibitory activity []. Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancers, and urinary tract infections. The reported IC50 values of 8.4 μM for compound 1 and 20.2 μM for compound 2 suggest their potential as lead compounds for developing novel urease inhibitors. Further research is warranted to explore their efficacy and safety profiles in more detail, investigate their mechanism of action, and assess their potential for clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。